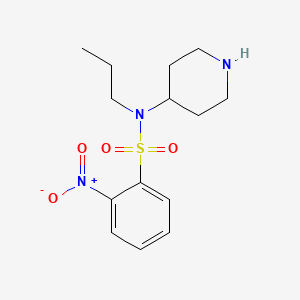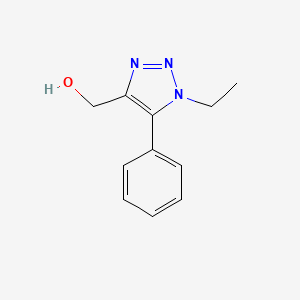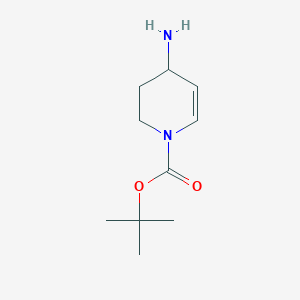
tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in various fields, including medicinal chemistry, due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Formation of more reduced forms of the compound.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure allows for interactions with various biological targets.
Medicine
In medicinal chemistry, derivatives of dihydropyridines are often explored for their pharmacological properties. They may be investigated for potential therapeutic applications, including as antihypertensive agents or other medicinal uses.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as a precursor in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3,4-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-amino-2,3-dihydropyridine-1(2H)-carboxylate
Uniqueness
tert-Butyl 4-amino-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific tert-butyl group, which can influence its reactivity and biological activity. This structural feature may provide advantages in certain applications, such as increased stability or selectivity in biological systems.
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4,6,8H,5,7,11H2,1-3H3 |
Clave InChI |
DZOYSYGBKGBIDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B15277199.png)
![tert-Butyl (S)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15277205.png)
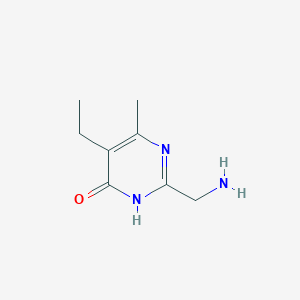

![(S)-2-(1-Aminoethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B15277217.png)

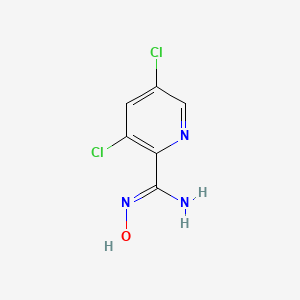
![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B15277228.png)

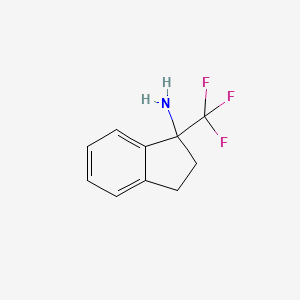
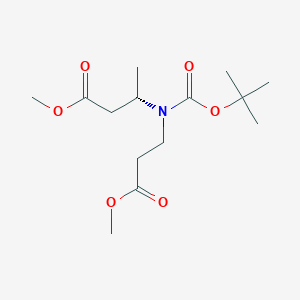
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B15277259.png)
